molecular formula C18H19N3O2S B2446678 1H-Quinazoline-2-thione, 6,7-dimethoxy-4-(4-methylbenzylamino)- CAS No. 901868-42-6

1H-Quinazoline-2-thione, 6,7-dimethoxy-4-(4-methylbenzylamino)-

Cat. No. B2446678
CAS RN: 901868-42-6
M. Wt: 341.43
InChI Key: RQFVJOQGGFLVBL-UHFFFAOYSA-N
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Description

1H-Quinazoline-2-thione, 6,7-dimethoxy-4-(4-methylbenzylamino)-, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor. The compound has been widely used in scientific research to study the function of these receptors in the brain.

Scientific Research Applications

Implications in Medicinal Chemistry

Quinazoline derivatives are pivotal in medicinal chemistry, exhibiting a broad spectrum of biological activities. Quinazoline-4(3H)-ones and their derivatives are significant due to their presence in over 200 naturally occurring alkaloids. Research advancements have led to the creation of novel quinazoline derivatives with enhanced antibacterial activities against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. These derivatives are synthesized by reacting 2-amino-5-aryl/alkyl-1’3’4’-thiadiazoyl with 2-substituted benzoxazin-2-one, demonstrating the versatility of the quinazoline nucleus in drug development (B. K. Tiwary et al., 2016).

Role in Anticancer Research

Quinazoline derivatives are extensively studied for their anticancer properties. Recent reviews and patents highlight the discovery and development of quinazoline derivatives for cancer treatment. These compounds are recognized for inhibiting EGFR, with newer derivatives targeting both wild-type and mutated EGFR. The structural diversity of quinazoline compounds allows them to act as inhibitors for various kinases, histone deacetylase, Nox, and some metabolic pathways, making them promising in the field of anticancer drugs (Séverine Ravez et al., 2015).

Applications in Optoelectronic Materials

Quinazoline derivatives also find applications in optoelectronic materials. Research has explored the use of quinazoline and pyrimidine derivatives for creating novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of these derivatives into π-extended conjugated systems has been of great value for developing new optoelectronic materials. These materials show potential for use in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, highlighting the versatility of quinazoline derivatives beyond medicinal chemistry (G. Lipunova et al., 2018).

Synthesis Advances

Significant progress has been made in the synthesis of quinazolines, exploring eco-friendly, mild, and atom-efficient multi-component synthetic strategies. These advancements have led to a better understanding of quinazoline derivatives, opening pathways for future research and the development of more promising synthetic approaches. The diversity in synthesis routes underscores the compound's importance in various scientific and medicinal applications (M. Faisal et al., 2021).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1H-Quinazoline-2-thione, 6,7-dimethoxy-4-(4-methylbenzylamino)- involves the condensation of 2-amino-4-methylbenzylamine with 2,3-dimethoxybenzaldehyde followed by cyclization with thiourea.", "Starting Materials": [ "2-amino-4-methylbenzylamine", "2,3-dimethoxybenzaldehyde", "thiourea", "ethanol", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Dissolve 2-amino-4-methylbenzylamine in ethanol and add 2,3-dimethoxybenzaldehyde. Stir the mixture at room temperature for 2 hours.", "Step 2: Add sodium hydroxide to the mixture and stir for 30 minutes.", "Step 3: Add thiourea to the mixture and heat at 80°C for 4 hours.", "Step 4: Cool the mixture and filter the precipitate.", "Step 5: Wash the precipitate with water and dry it.", "Step 6: Dissolve the precipitate in hydrochloric acid and heat at 60°C for 2 hours.", "Step 7: Cool the mixture and filter the precipitate.", "Step 8: Wash the precipitate with water and dry it.", "Step 9: Recrystallize the product from ethanol to obtain 1H-Quinazoline-2-thione, 6,7-dimethoxy-4-(4-methylbenzylamino)-." ] }

CAS RN

901868-42-6

Molecular Formula

C18H19N3O2S

Molecular Weight

341.43

IUPAC Name

6,7-dimethoxy-4-[(4-methylphenyl)methylamino]-1H-quinazoline-2-thione

InChI

InChI=1S/C18H19N3O2S/c1-11-4-6-12(7-5-11)10-19-17-13-8-15(22-2)16(23-3)9-14(13)20-18(24)21-17/h4-9H,10H2,1-3H3,(H2,19,20,21,24)

InChI Key

RQFVJOQGGFLVBL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC2=NC(=S)NC3=CC(=C(C=C32)OC)OC

solubility

not available

Origin of Product

United States

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